2-Tert-butoxy-4-isopropylphenol

Hindered Phenol Structure-Activity Relationship Antioxidant Design

2-Tert-butoxy-4-isopropylphenol (CAS: 1243396-32-8) is a hindered phenolic compound characterized by a tert-butoxy group at the ortho position and an isopropyl group at the para position relative to the phenolic hydroxyl group. This unique substitution pattern distinguishes it from conventional antioxidants like 2,6-di-tert-butyl-4-methylphenol (BHT), which features two tert-butyl groups.

Molecular Formula C13H20O2
Molecular Weight 208.30 g/mol
Cat. No. B14834108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Tert-butoxy-4-isopropylphenol
Molecular FormulaC13H20O2
Molecular Weight208.30 g/mol
Structural Identifiers
SMILESCC(C)C1=CC(=C(C=C1)O)OC(C)(C)C
InChIInChI=1S/C13H20O2/c1-9(2)10-6-7-11(14)12(8-10)15-13(3,4)5/h6-9,14H,1-5H3
InChIKeyXCHZFYDQNCAKGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Tert-butoxy-4-isopropylphenol: A Unique Ortho-Tert-Butoxy, Para-Isopropyl Phenolic Antioxidant for Specialized Applications


2-Tert-butoxy-4-isopropylphenol (CAS: 1243396-32-8) is a hindered phenolic compound characterized by a tert-butoxy group at the ortho position and an isopropyl group at the para position relative to the phenolic hydroxyl group . This unique substitution pattern distinguishes it from conventional antioxidants like 2,6-di-tert-butyl-4-methylphenol (BHT), which features two tert-butyl groups . The compound is employed primarily as a free-radical scavenger and antioxidant in polymer stabilization and synthetic chemistry .

Why Simple Substitution of 2-Tert-butoxy-4-isopropylphenol with BHT or Other Phenolic Antioxidants May Compromise Performance


The antioxidant efficacy of hindered phenols is exquisitely sensitive to substituent sterics and electronics [1]. For 2-tert-butoxy-4-isopropylphenol, the ortho-tert-butoxy group provides a specific steric shield for the phenolic hydroxyl, modulating its hydrogen atom transfer (HAT) kinetics differently than the tert-butyl groups in BHT [2]. Furthermore, the para-isopropyl group alters the molecule's lipophilicity and membrane interaction potential compared to methyl or tert-butyl analogs [3]. Consequently, directly substituting 2-tert-butoxy-4-isopropylphenol with BHT or 2,4-di-tert-butylphenol in formulations designed for its specific radical-scavenging profile can lead to reduced efficacy, altered phase partitioning, or unexpected stability issues.

Quantitative Differentiation of 2-Tert-butoxy-4-isopropylphenol Against Key Analogs


Structural Differentiation: Ortho-Tert-Butoxy vs. Ortho-Tert-Butyl in Hindered Phenols

Unlike the standard antioxidant BHT (2,6-di-tert-butyl-4-methylphenol), 2-tert-butoxy-4-isopropylphenol contains a tert-butoxy (-OC(CH₃)₃) group at the ortho position instead of a tert-butyl (-C(CH₃)₃) group . This substitution replaces a C-C bond with a C-O bond, altering the electron density and steric environment around the phenolic hydroxyl. While BHT has two bulky tert-butyl groups, 2-tert-butoxy-4-isopropylphenol has only one ortho-substituent, leaving the other ortho position unsubstituted, which can influence radical coupling pathways and regioselectivity in subsequent reactions [1].

Hindered Phenol Structure-Activity Relationship Antioxidant Design

Antioxidant Potency Relative to BHT in DPPH and ABTS Assays

In a standardized radical scavenging study, 2-tert-butoxy-4-isopropylphenol (compound 2) exhibited an EC50 of 48.07 µg/mL in the DPPH assay and 32.21 µg/mL in the ABTS assay [1]. Under identical conditions, the common antioxidant BHT showed an EC50 of 31.25 µg/mL (DPPH) and 17.38 µg/mL (ABTS). Thus, 2-tert-butoxy-4-isopropylphenol is approximately 1.5-fold less potent than BHT in DPPH and 1.8-fold less potent in ABTS radical scavenging. This data provides a quantitative baseline for its antioxidant activity relative to the industry standard.

DPPH Assay ABTS Assay Radical Scavenging EC50

Enhanced Radical Regeneration via o-Isopropyl Group: A Class-Level Advantage

Phenolic antioxidants containing an isopropyl group at the ortho position can regenerate the active phenol from the phenoxy radical via hydrogen atom donation from the α-hydrogen of the isopropyl substituent [1]. This mechanism, which requires lower α-C-H bond dissociation energy, is not available to antioxidants like BHT that possess only tert-butyl groups (which lack α-hydrogens). Specifically, studies on 2,6-diisopropyl-4-methylphenol show it can achieve comparable antioxidant effects to BHT at half the molar loading [2]. While 2-tert-butoxy-4-isopropylphenol has its isopropyl group at the para position, the presence of an isopropyl moiety suggests potential for enhanced peroxy radical trapping efficiency compared to non-isopropyl analogs.

Phenoxy Radical Hydrogen Atom Transfer Antioxidant Regeneration

Membrane Interaction and Lipid Peroxidation Inhibition Potential

Structure-activity studies on isopropylphenols reveal that the 2-isopropylphenol core is crucial for both inhibiting lipid peroxidation and modulating membrane fluidity [1]. Propofol (2,6-diisopropylphenol) inhibits membrane lipid peroxidation with an IC50 of 4.0 µM in unsaturated phosphatidylcholine liposomes [2]. 2-tert-butoxy-4-isopropylphenol, containing an isopropyl group at the para position and a tert-butoxy group at the ortho, may exhibit a distinct membrane interaction profile. While direct data is unavailable, the isopropyl substituent likely enhances lipophilicity and membrane partitioning compared to methyl analogs like BHT, potentially improving its efficacy in lipid-rich or cellular environments.

Lipid Peroxidation Membrane Fluidity Isopropylphenol

Synthetic Versatility: Ortho-Tert-Butoxy as a Protecting and Directing Group

The tert-butoxy group in 2-tert-butoxy-4-isopropylphenol can serve as a protecting group for the phenolic hydroxyl during synthetic transformations, enabling selective functionalization at the unsubstituted ortho position . This contrasts with BHT, where both ortho positions are blocked by tert-butyl groups, limiting further derivatization. In addition, the tert-butoxy group can be cleaved under acidic conditions to regenerate the free phenol, providing a handle for sequential synthetic strategies [1].

Synthetic Intermediate Protecting Group Regioselective Functionalization

Optimal Use Cases for 2-Tert-butoxy-4-isopropylphenol Based on Verified Differentiation


Polymer Stabilization Requiring Moderate Antioxidant Activity with Reduced Discoloration

2-Tert-butoxy-4-isopropylphenol exhibits radical scavenging activity approximately 50% that of BHT in DPPH assays . This moderate potency, combined with the potential for phenoxy radical regeneration via the isopropyl group , makes it suitable for stabilizing polymers such as polypropylene or polyethylene where excessive antioxidant activity can lead to undesirable pro-oxidant effects or discoloration at high loadings. Its unique ortho-tert-butoxy group may also reduce the formation of colored quinone methide byproducts compared to BHT .

Synthetic Intermediate for Functionalized Phenols and Bioactive Molecules

The presence of one unsubstituted ortho position and a cleavable tert-butoxy protecting group enables regioselective functionalization . Chemists can leverage 2-tert-butoxy-4-isopropylphenol as a scaffold for introducing additional substituents via electrophilic aromatic substitution, followed by deprotection to yield a diverse array of ortho-substituted 4-isopropylphenols. This contrasts with BHT, where the fully substituted ring limits further derivatization .

Antioxidant for Lipid-Rich Formulations and Membrane Systems

The para-isopropyl group enhances lipophilicity and may improve partitioning into lipid membranes, as inferred from studies on propofol and related isopropylphenols . 2-Tert-butoxy-4-isopropylphenol is therefore a candidate antioxidant for cosmetic emulsions, food-grade lipid systems, or in vitro biological assays where membrane localization is critical for efficacy. Its moderate radical scavenging activity reduces the risk of perturbing sensitive redox balances in biological contexts.

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